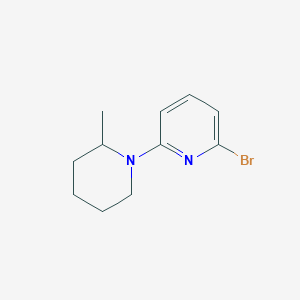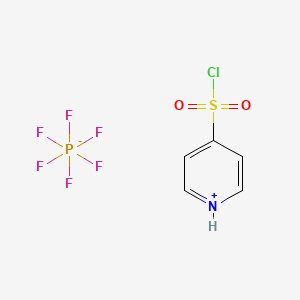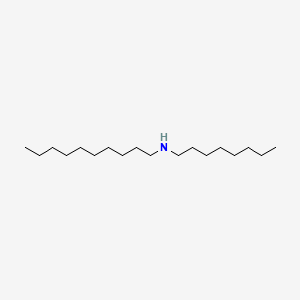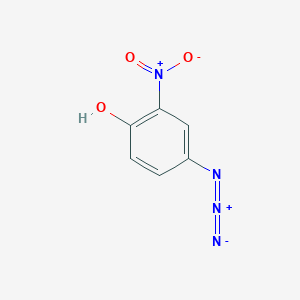
N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-二氯苯基)-1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺是一种复杂的化合物,在化学、生物、医药和工业等领域具有潜在应用。该化合物以其独特的结构为特征,其中包括喹啉核心、己基链和二氯苯基基团。
准备方法
合成路线和反应条件
N-(2,3-二氯苯基)-1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺的合成通常涉及多个步骤,从易得的先驱体开始。一种常见的合成路线包括以下步骤:
喹啉核的形成: 喹啉核可以通过弗里德兰德合成制备,该合成涉及在酸性或碱性催化剂存在下,将苯胺衍生物与酮缩合。
己基链的引入: 己基链可以通过烷基化反应引入,使用己基卤化物和合适的碱。
二氯苯基基团的连接: 二氯苯基基团可以通过亲核芳香取代反应连接,使用2,3-二氯苯和合适的亲核试剂。
羟基化和羧酰胺化: 最后一步涉及羟基化和羧酰胺化,分别引入羟基和羧酰胺基团。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器,对最佳反应条件进行高通量筛选,以及先进的纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
N-(2,3-二氯苯基)-1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺可以发生各种化学反应,包括:
氧化: 羟基可以使用氧化剂(例如高锰酸钾或三氧化铬)氧化为酮。
还原: 羰基可以使用还原剂(例如硼氢化钠或氢化铝锂)还原为醇。
取代: 二氯苯基基团可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常用试剂和条件
氧化: 高锰酸钾、三氧化铬和其他强氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 胺、硫醇和醇盐等亲核试剂。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成取代的苯基衍生物。
科学研究应用
N-(2,3-二氯苯基)-1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,以及作为各种有机反应的试剂。
生物: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医药: 研究其潜在的治疗作用,特别是在治疗癌症、感染和炎症性疾病等疾病方面。
工业: 由于其独特的化学性质,被用于开发新型材料,包括聚合物和涂料。
作用机制
N-(2,3-二氯苯基)-1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺的作用机制涉及其与特定分子靶点和途径的相互作用:
分子靶点: 该化合物可能靶向参与各种生物过程的酶、受体和其他蛋白质。
途径参与: 它可能调节与细胞生长、凋亡和免疫反应相关的信号通路,从而导致其观察到的生物学效应。
相似化合物的比较
类似化合物
N-(2,3-二氯苯基)哌嗪: 一种具有类似结构特征但不同生物活性的相关化合物。
2,3-二氯苯基哌嗪: 另一种类似的化合物,用作合成各种药物的先驱体。
独特性
N-(2,3-二氯苯基)-1-己基-4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺之所以独特,是因为它结合了喹啉核心、己基链和二氯苯基基团,赋予了其独特的化学和生物学性质
属性
分子式 |
C22H22Cl2N2O3 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H22Cl2N2O3/c1-2-3-4-7-13-26-17-12-6-5-9-14(17)20(27)18(22(26)29)21(28)25-16-11-8-10-15(23)19(16)24/h5-6,8-12,27H,2-4,7,13H2,1H3,(H,25,28) |
InChI 键 |
AZYVDSYZMXFIPG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Oxobenzo[d]thiin-3-yl)carbonylamino]acetic acid](/img/structure/B12049885.png)
![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)









